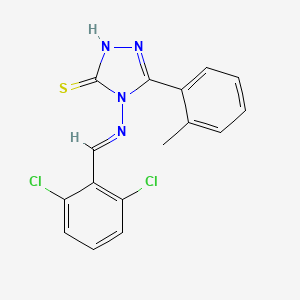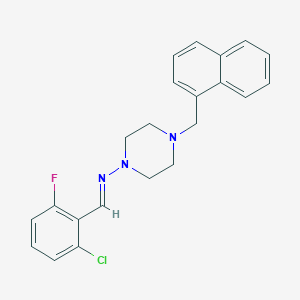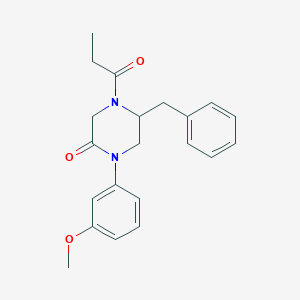![molecular formula C20H21NO3 B5584360 4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE](/img/structure/B5584360.png)
4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-methylbutynyl group and a methoxyphenylmethyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the alkylation of benzamide derivatives with appropriate alkynyl alcohols under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like CuI (Copper(I) iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the alkyne group would produce an alkene or alkane .
Aplicaciones Científicas De Investigación
4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The alkyne group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: Similar structure but with a methyl ester group instead of the benzamide core.
Benzoic acid, 4-hydroxy-, 3-methyl-3-buten-1-yl ester: Contains a similar hydroxy-methylbutynyl group but with a benzoic acid ester core.
Uniqueness
4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,23)13-12-15-4-8-17(9-5-15)19(22)21-14-16-6-10-18(24-3)11-7-16/h4-11,23H,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAWUGKVZFYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B5584291.png)
![2-(4-fluorophenyl)-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5584300.png)
![N-ethyl-6-methyl-2-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5584304.png)

![2-benzyl-9-(5-fluoro-2-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584319.png)
![3-isobutyl-N,1-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5584327.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5584341.png)

![7-(5-chloro-2-ethoxybenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5584351.png)
![7-[(2,5-dimethylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B5584357.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5584375.png)
![(4-methylpyrimidin-2-yl)[3-(pyridin-3-ylamino)propyl]amine](/img/structure/B5584390.png)
![4-chloro-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5584398.png)
